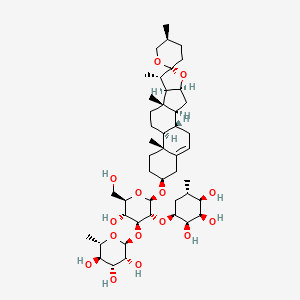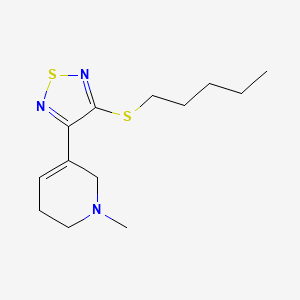
pentylthio-TZTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentylthio-TZTP involves the reaction of 1-methyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)-5,6-dihydro-2H-pyridine with pentanethiol under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling thiols and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Pentylthio-TZTP undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiadiazoles.
Reduction: Dihydrothiadiazoles.
Scientific Research Applications
Pentylthio-TZTP has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing other complex molecules.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Pentylthio-TZTP exerts its effects by selectively binding to muscarinic acetylcholine receptors. It acts as an agonist, mimicking the action of acetylcholine and activating the receptor. This activation leads to various downstream signaling pathways, including the activation of G-proteins and subsequent intracellular responses . The compound shows positive cooperativity with other agonists, enhancing their affinity for the receptors .
Comparison with Similar Compounds
Similar Compounds
Xanomeline: A muscarinic agonist with similar receptor selectivity.
Butylthio-TZTP: Another thiadiazole derivative with similar properties.
Oxotremorine-M: A muscarinic agonist with a different chemical structure but similar pharmacological effects.
Uniqueness
Pentylthio-TZTP is unique due to its specific structural modifications, which confer selective activity on muscarinic receptors. Its pentylthio group enhances its lipophilicity and receptor binding affinity compared to other similar compounds .
Properties
Molecular Formula |
C13H21N3S2 |
|---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-4-pentylsulfanyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C13H21N3S2/c1-3-4-5-9-17-13-12(14-18-15-13)11-7-6-8-16(2)10-11/h7H,3-6,8-10H2,1-2H3 |
InChI Key |
LRTWCQHCJKYNPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NSN=C1C2=CCCN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


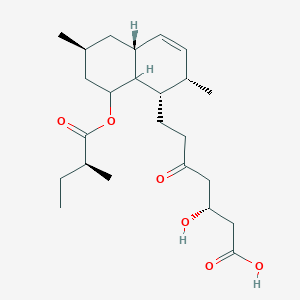
![{2-[Dodecyl(methyl)amino]-1-phosphonoethyl}phosphonic acid](/img/structure/B10773269.png)
![(3R,5S,6E)-7-[4-(4-fluorophenyl)-1,2-bis(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773271.png)

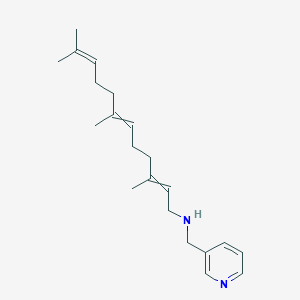
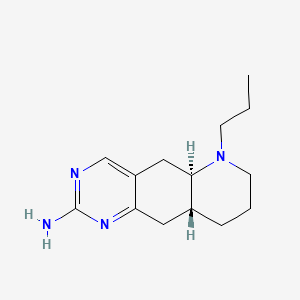
![[6-Amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium](/img/structure/B10773311.png)
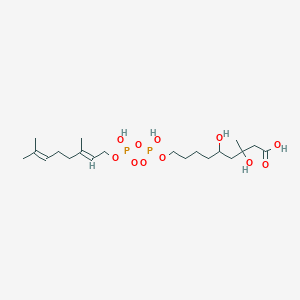
![[3H]sumatriptan](/img/structure/B10773331.png)

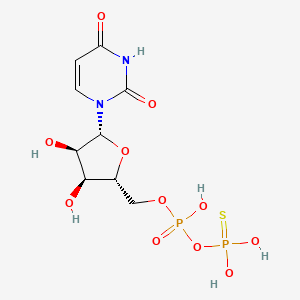
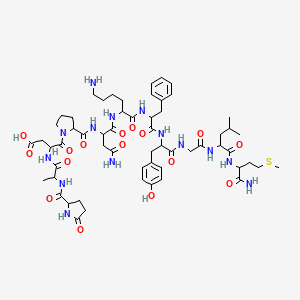
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773357.png)
